molecular formula C15H20N2O4S2 B296440 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(2-METHYL-2-PROPANYL)SULFANYL]ETHYL}ACETAMIDE

2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(2-METHYL-2-PROPANYL)SULFANYL]ETHYL}ACETAMIDE

Cat. No.: B296440
M. Wt: 356.5 g/mol
InChI Key: ZKIFMEXHHPRSBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(2-METHYL-2-PROPANYL)SULFANYL]ETHYL}ACETAMIDE is a complex organic compound with a unique structure that includes a benzisothiazole ring, a tert-butylsulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(2-METHYL-2-PROPANYL)SULFANYL]ETHYL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-mercaptoethanol with tert-butyl chloride to form 2-(tert-butylsulfanyl)ethanol. This intermediate is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide to form the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(2-METHYL-2-PROPANYL)SULFANYL]ETHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzisothiazole ring can be reduced under specific conditions.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzisothiazole derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(2-METHYL-2-PROPANYL)SULFANYL]ETHYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(2-METHYL-2-PROPANYL)SULFANYL]ETHYL}ACETAMIDE involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes, potentially inhibiting their activity. The tert-butylsulfanyl group may enhance the compound’s stability and bioavailability. The acetamide moiety can form hydrogen bonds with biological targets, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(2-METHYL-2-PROPANYL)SULFANYL]ETHYL}ACETAMIDE
  • N-[2-(tert-butylsulfanyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propionamide
  • N-[2-(tert-butylsulfanyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)butyramide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butylsulfanyl group enhances its stability, while the benzisothiazole ring provides a versatile platform for interactions with biological targets.

Properties

Molecular Formula

C15H20N2O4S2

Molecular Weight

356.5 g/mol

IUPAC Name

N-(2-tert-butylsulfanylethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C15H20N2O4S2/c1-15(2,3)22-9-8-16-13(18)10-17-14(19)11-6-4-5-7-12(11)23(17,20)21/h4-7H,8-10H2,1-3H3,(H,16,18)

InChI Key

ZKIFMEXHHPRSBA-UHFFFAOYSA-N

SMILES

CC(C)(C)SCCNC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O

Canonical SMILES

CC(C)(C)SCCNC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O

Origin of Product

United States

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